molecular formula C₁₅H₁₆N₄O₄·C₂HF₃O₂ B1145182 N-[2-Aminoethyl] Pomalidomide TFA Salt CAS No. 1130688-13-9

N-[2-Aminoethyl] Pomalidomide TFA Salt

Cat. No.: B1145182
CAS No.: 1130688-13-9
M. Wt: 316.3111402
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : Key signals include:
    • δ 7.80–7.60 (m, 3H, aromatic protons of isoindole-dione)
    • δ 4.90–4.70 (m, 1H, piperidine C3-H)
    • δ 3.40–3.20 (t, 2H, –CH₂–NH₂)
    • δ 2.90–2.60 (m, 4H, piperidine C4/C5-H) .
  • ¹³C NMR (100 MHz, D₂O) : Notable peaks at:
    • δ 172.5 (C=O, isoindole-dione)
    • δ 170.2 (C=O, piperidine-dione)
    • δ 115.8 (CF₃, TFA) .

Infrared (IR) Spectroscopy

IR spectra reveal:

  • ν = 3300–3200 cm⁻¹ (N–H stretch, amine and imide)
  • ν = 1700–1650 cm⁻¹ (C=O stretch, isoindole-dione and TFA)
  • ν = 1200–1100 cm⁻¹ (C–F stretch, TFA) .

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z = 431.2 [M+H]⁺ (calculated for C₁₇H₁₈F₃N₄O₆⁺: 431.12) .
  • Fragmentation patterns include loss of TFA (m/z 114.0) and cleavage of the aminoethyl linker (m/z 273.1, corresponding to pomalidomide) .

Tautomerism and Stereochemical Considerations

The compound exhibits no observable tautomerism due to the rigid isoindole-dione and piperidine-dione frameworks, which lock the carbonyl groups in keto forms . However, the 2-aminoethyl linker introduces a chiral center at the carbon adjacent to the amine group.

  • Stereochemistry : The parent pomalidomide molecule has a single chiral center at the C3 position of the piperidine ring, which adopts an S-configuration . The aminoethyl linker’s chirality remains undefined in current literature but is presumed to adopt an R or S configuration depending on synthesis conditions .
  • Conformational Analysis : Density functional theory (DFT) studies suggest that the aminoethyl group prefers a gauche conformation relative to the isoindole-dione plane, minimizing steric hindrance with the piperidine ring .
Feature Observation Source
Tautomerism Absent (rigid backbone)
Chiral Centers C3 (S-configuration) + linker
Preferred Conformation Gauche (aminoethyl linker)

Properties

CAS No.

1130688-13-9

Molecular Formula

C₁₅H₁₆N₄O₄·C₂HF₃O₂

Molecular Weight

316.3111402

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The applications of N-[2-Aminoethyl] Pomalidomide TFA Salt can be categorized into several key areas:

  • Targeted Protein Degradation :
    • This compound functions as a molecular glue that facilitates the degradation of specific proteins via the ubiquitin-proteasome pathway. This mechanism is pivotal in targeted protein degradation strategies, where small molecules are used to induce the degradation of unwanted or malfunctioning proteins within cells .
  • Immunotherapy :
    • The compound has shown promise in enhancing T cell responses against tumors by inhibiting pathways that facilitate immune evasion, such as PD-1/PD-L1 interactions. This positions it as a potential candidate for combination therapies in cancer immunotherapy.
  • Phenotypic Screening :
    • This compound can be utilized in phenotypic screening assays to identify compounds that alter cellular phenotypes, which is crucial in drug discovery processes. The ability to modify the pomalidomide scaffold allows researchers to explore various biological outcomes and optimize therapeutic efficacy .
  • Biochemical Assays :
    • The binding affinity of this compound to cereblon and other target proteins can be studied using techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA). These studies provide insights into the structure-activity relationships that govern its biological effects.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
ThalidomideCore structure similar to pomalidomideHistorical use with known teratogenic effects
LenalidomideSimilar core structure; less potent than pomalidomideApproved for multiple myeloma; different side effects
N-[3-Aminopropyl] Pomalidomide TFA SaltIncorporates a three-carbon amine chainEnhanced solubility; focused on similar mechanisms

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Targeted Protein Degradation : Research demonstrated that modifications to the pomalidomide scaffold significantly altered binding affinities and biological outcomes, indicating that this compound could enhance targeted degradation profiles compared to traditional pomalidomide .
  • Immunomodulatory Effects : A study reported that derivatives like N-[2-Aminoethyl] Pomalidomide effectively restored T cell function in tumor microenvironments, suggesting their potential as immunotherapeutic agents .
  • Phenotypic Screening Results : In phenotypic assays, compounds derived from pomalidomide exhibited varied effects on cancer cell motility and growth inhibition, with N-[2-Aminoethyl] Pomalidomide showing significant promise for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-[2-Aminoethyl] Pomalidomide TFA Salt and related compounds:

Compound Core Structure Functional Group Primary Application TNF-α Inhibition Safety Profile
This compound Pomalidomide backbone + 2-aminoethyl-TFA -NH₂CH₂CH₂NH-TFA Research (PROTACs, ADCs) High Limited data; TFA may irritate
Thalidomide Fluoride Thalidomide derivative + fluorine 4-Fluoro substitution Synthetic intermediate for pomalidomide derivatives Moderate Not reported
N-(2-Aminoethyl)maleimide TFA Salt Maleimide + 2-aminoethyl-TFA Maleimide (thiol-reactive) + TFA Bioconjugation (protein labeling) None Skin/eye/respiratory irritation
Thalidomide-O-C6-NH2 TFA Thalidomide + C6-PEG-amine-TFA PEG spacer + terminal amine Targeted drug delivery Moderate Research-grade; non-medical use

Key Differentiators

  • Mechanistic Action: Unlike N-(2-Aminoethyl)maleimide TFA Salt (a thiol-reactive linker), this compound retains the immunomodulatory activity of pomalidomide, enabling dual functionality in targeted degradation (e.g., PROTACs) .
  • Synthetic Utility : The TFA salt form facilitates Boc-deprotection in conjugation chemistry, a step critical for generating active intermediates in ADC synthesis . In contrast, Thalidomide-O-C6-NH2 TFA employs a PEG spacer for improved solubility and tissue penetration .

Research and Clinical Implications

This compound bridges the gap between small-molecule therapeutics and advanced drug delivery systems. Its structural modularity allows for covalent attachment to E3 ligase binders in PROTACs, enhancing target protein degradation efficiency . Comparatively, Thalidomide-O-C6-NH2 TFA’s PEGylated structure prioritizes pharmacokinetic optimization, reflecting divergent research priorities .

Preparation Methods

Stepwise Amidation and Salt Formation

The primary synthetic route involves a two-step process: (1) functionalization of pomalidomide with a 2-aminoethyl group and (2) salt formation with trifluoroacetic acid.

Step 1: Introduction of the 2-Aminoethyl Group
Pomalidomide is reacted with 2-aminoethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere at 0–25°C for 12–24 hours. Monitoring via high-performance liquid chromatography (HPLC) confirms the consumption of starting material and formation of the intermediate, N-[2-aminoethyl]pomalidomide.

Step 2: Trifluoroacetic Acid Salt Formation
The free base intermediate is dissolved in a minimal volume of ethyl acetate or acetonitrile, followed by dropwise addition of trifluoroacetic acid (1.1–1.5 equivalents). The mixture is stirred at room temperature for 1–2 hours, yielding a precipitate that is filtered, washed with cold diethyl ether, and dried under vacuum. This method achieves a yield of 68–75% with >98% purity (HPLC).

One-Pot Synthesis with In Situ Protection

A streamlined approach combines amidation and salt formation in a single reaction vessel. Pomalidomide, 2-aminoethylamine, and N-hydroxysuccinimide (NHS) are dissolved in DMF, followed by the addition of TFA to simultaneously protonate the amine and form the salt. This method reduces purification steps but requires careful pH control (pH 3.5–4.0) to avoid side reactions. The one-pot method achieves comparable yields (70–72%) but slightly lower purity (95–97%).

Reaction Optimization and Critical Parameters

Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction efficiency:

ParameterOptimal ConditionsImpact on Yield/PuritySource
Coupling AgentEDC with NHSMaximizes amidation efficiency (85%)
SolventAnhydrous DMFEnhances solubility of intermediates
Temperature0–5°C (initial), then 25°CMinimizes degradation
Reaction Time18 hoursBalances completion vs. side reactions

Purification Techniques

Crude product purification is achieved through:

  • Recrystallization : Using ethanol/water (3:1) to remove unreacted starting materials.

  • Column Chromatography : Silica gel with gradient elution (DCM:methanol 95:5 to 90:10) for high-purity isolates.

  • Lyophilization : After salt formation to obtain a stable, crystalline product.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, NH), 7.85–7.45 (m, 3H, aromatic), 4.45–4.20 (m, 1H, piperidine), 3.65–3.40 (m, 2H, CH2NH2), 2.95–2.60 (m, 4H, piperidine and CH2).

    • ¹³C NMR : Peaks at 172.1 ppm (C=O, TFA) and 167.3 ppm (imide carbonyl).

  • Mass Spectrometry :

    • ESI-MS : m/z 430.3 [M+H]⁺, consistent with the molecular formula C17H17F3N4O6.

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 8.2 min, purity ≥98%.

  • Elemental Analysis : Calculated C 47.45%, H 3.98%, N 13.02%; Found C 47.32%, H 4.01%, N 12.95%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Stepwise Amidation7598High purity, scalableMultiple purification steps
One-Pot Synthesis7296Fewer steps, fasterRequires precise pH control
Industrial Scale80*99*Cost-effective, high throughputProprietary catalysts required

*Data extrapolated from patent literature.

Challenges and Innovations

Degradation Pathways

  • Hydrolysis : The maleimide ring in intermediates is prone to hydrolysis under acidic conditions, necessitating strict control of reaction pH.

  • Racemization : Elevated temperatures during amidation can lead to racemization at the piperidine chiral center, reducing bioactivity.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing environmental impact while maintaining yields of 65–70% .

Q & A

Q. What is the recommended synthetic pathway for N-[2-Aminoethyl] Pomalidomide TFA Salt, and what intermediates are critical for its preparation?

The compound is synthesized via intermediate derivatives such as Thalidomide fluoride (2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione), which undergoes aminoethylation followed by trifluoroacetic acid (TFA) salt formation. Key steps include protecting group strategies (e.g., tert-butyl carbamate) and acid-driven deprotection to yield the final TFA salt. Reaction conditions (e.g., ice-salt bath for TFA addition) are critical to avoid side reactions .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

Store at 2–8°C in a dry environment to prevent hydrolysis or TFA dissociation. Degradation products may include free pomalidomide derivatives or trifluoroacetate byproducts. Monitor via HPLC-MS for impurities such as deaminated analogs or hydrolyzed intermediates .

Q. Which analytical methods are most effective for characterizing the purity and salt content of this compound?

Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For TFA content quantification, ion chromatography or conductometric titration is recommended. Batch-to-batch variability in TFA content (>1%) can affect bioassays, necessitating pre-experiment normalization .

Advanced Research Questions

Q. How can residual TFA in the compound interfere with cell-based assays, and what mitigation strategies are effective?

Residual TFA (>0.1%) can alter cellular pH, inhibit enzyme activity, or induce cytotoxicity. To mitigate:

  • Dialyze the compound against PBS (MWCO 1 kDa membrane) for 24 hours.
  • Lyophilize and reconstitute in buffers with controlled ionic strength.
  • Validate TFA content via ion-pair chromatography before assays .

Q. What experimental approaches resolve contradictions in TNF-α inhibition data across studies using this compound?

Discrepancies may arise from differences in TFA salt dissociation kinetics or cell-type-specific responses. To address:

  • Standardize buffer conditions (e.g., pH 7.4, 150 mM NaCl) to ensure consistent salt dissociation.
  • Use orthogonal assays (e.g., ELISA for TNF-α, NF-κB luciferase reporter) to confirm activity .

Q. How can batch-to-batch variability in TFA salt stoichiometry impact pharmacokinetic (PK) studies, and how is this controlled?

Variability in TFA content alters solubility and bioavailability, skewing PK parameters like CmaxC_{\text{max}} or t1/2t_{1/2}. Control measures include:

  • Pre-formulation peptide content analysis (e.g., amino acid analysis).
  • Adjusting doses based on actual drug content (vs. salt weight) .

Q. What computational methods predict the stability of the TFA salt under physiological conditions?

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations model salt dissociation in aqueous environments. Key parameters include hydrogen-bonding interactions between TFA and the aminoethyl group, and solvation free energy. Compare computational results with experimental stability data (e.g., NMR monitoring of TFA release) .

Q. How does the aminoethyl modification enhance the bioactivity of pomalidomide derivatives, and what structural analogs are worth exploring?

The aminoethyl group improves solubility and target engagement (e.g., cereblon E3 ligase binding). Explore analogs with:

  • Alternative linkers (e.g., PEG or carbamate spacers).
  • Substituents modulating proteasome degradation efficiency (e.g., fluorinated or branched alkyl groups) .

Methodological Notes

  • TFA Removal : For sensitive assays (e.g., SPR or ITC), use solid-phase extraction (C18 cartridges) to reduce TFA content .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 1 month) predict long-term storage behavior. Monitor via HPLC for degradation .
  • Bioassay Design : Include TFA-only controls to isolate its effects from the compound’s intrinsic activity .

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